1-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,4-dimethylaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1H-1,2,4-triazole-3-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-1,3-dihydro-2H-imidazole-2-thione
- 1-(2-(4-chlorophenyl)-2-oxoethyl)-4-(2,4-dimethylphenyl)pyrimidin-1-ium bromide
Uniqueness
1-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to its specific triazole structure, which imparts distinct biological and chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H15ClN4O |
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Molecular Weight |
326.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H15ClN4O/c1-11-3-8-15(12(2)9-11)20-17(23)16-19-10-22(21-16)14-6-4-13(18)5-7-14/h3-10H,1-2H3,(H,20,23) |
InChI Key |
LAMHTXAIQRUFIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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